Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate
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Description
Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate (DMP) is an organic compound that has been increasingly studied for its potential applications in a range of scientific fields. It is a versatile molecule that can be used in a variety of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques
A notable method for synthesizing pyrimidine derivatives, including those similar to Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, involves the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with 2-methylisothiourea. These compounds have been tested for their antiviral (HSV-1) and antimycotic activities, demonstrating significant biological activities (Sansebastiano et al., 1993).
Chemical Properties and Reactions
The study of covalent hydration of pyrimidine derivatives, including Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate, provides insights into their chemical behavior under various conditions. The hydration process at different positions on the pyrimidine ring has been analyzed, offering a deeper understanding of the compound's reactivity (Kress, 1994).
Applications in Material Science
Organic Chemistry Experiments
Biochemical Research
Anticancer Activities
Research has been conducted on the synthesis of novel heterocycles from Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate derivatives, showing promise in anticancer applications. These studies highlight the potential of such compounds in the development of new therapeutic agents (Waghmare et al., 2013).
Antioxidant Properties
Evaluation as Antioxidant Agents
Derivatives of Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate have been evaluated for their antioxidant properties, indicating their potential as potent antioxidant agents. This research opens avenues for their use in combating oxidative stress-related conditions (Vartale et al., 2016).
properties
IUPAC Name |
dimethyl 2-methylsulfanylpyrimidine-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-14-7(12)5-4-10-9(16-3)11-6(5)8(13)15-2/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZWHNWKHSOFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C(=O)OC)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457657 |
Source
|
Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132973-51-4 |
Source
|
Record name | 4,5-Dimethyl 2-(methylthio)-4,5-pyrimidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132973-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl 2-(Methylthio)-4,5-pyrimidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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